Cas no 548-43-6 (Elymoclavin)

Elymoclavin 化学的及び物理的性質
名前と識別子
-
- Ergoline-8-methanol,8,9-didehydro-6-methyl-
- ELYMOCLAVINE
- 8,9-Didehydro-6-methylergoline-8-methanol
- Elymoclavin
- C06068
- ((6aR,10aR)-7-Methyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methanol
- BRN 0030650
- UNII-5LR46DLO0D
- SCHEMBL183704
- Elimoclavin
- 5LR46DLO0D
- [(2R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),3,9,12,14-pentaen-4-yl]methanol
- Methanol, (8,9-didehydro-6-methylergolin-8-yl)-
- NS00043392
- ELYMOCLAVINE [MI]
- CHEBI:4777
- EINECS 208-948-9
- [(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
- NSC 109431
- NSC-109431
- 4-23-00-02716 (Beilstein Handbook Reference)
- Q5368476
- DTXSID70970145
- 548-43-6
- Spectrum5_001634
- SPECTRUM1800052
- CHEMBL3706997
- Dihydrolysergol
-
- インチ: InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,13,15,17,19H,6,8-9H2,1H3/t13-,15-/m1/s1
- InChIKey: DAVNRFCJMIONPO-UKRRQHHQSA-N
- ほほえんだ: CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO
計算された属性
- せいみつぶんしりょう: 254.14200
- どういたいしつりょう: 254.142
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 39.3A^2
じっけんとくせい
- 密度みつど: 1.0398 (rough estimate)
- ゆうかいてん: 251°C (rough estimate)
- ふってん: 397.54°C (rough estimate)
- フラッシュポイント: 236.8°C
- 屈折率: 1.6240 (estimate)
- PSA: 39.26000
- LogP: 1.97820
- ひせんこうど: D20 -59° (c = 0.1 in ethanol) (Abe); D20 -152° (c = 0.9 in pyridine) (Stoll)
Elymoclavin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E985790-0.5mg |
Elymoclavin |
548-43-6 | 0.5mg |
$ 200.00 | 2023-02-02 | ||
TRC | E985790-5mg |
Elymoclavin |
548-43-6 | 5mg |
$ 1777.00 | 2023-09-07 | ||
A2B Chem LLC | AG43701-5mg |
elymoclavine |
548-43-6 | 5mg |
$1720.00 | 2023-12-30 | ||
A2B Chem LLC | AG43701-2.5mg |
elymoclavine |
548-43-6 | 2.5mg |
$1051.00 | 2023-12-30 | ||
TRC | E985790-.5mg |
Elymoclavin |
548-43-6 | 5mg |
$227.00 | 2023-05-18 | ||
TRC | E985790-2.5mg |
Elymoclavin |
548-43-6 | 2.5mg |
$ 1034.00 | 2023-09-07 |
Elymoclavin 関連文献
-
B. Naidoo,John M. Cassady,G. E. Blair,H. G. Floss J. Chem. Soc. D 1970 471
-
Cooper S. Jamieson,Joshua Misa,Yi Tang,John M. Billingsley Chem. Soc. Rev. 2021 50 6950
-
Cooper S. Jamieson,Joshua Misa,Yi Tang,John M. Billingsley Chem. Soc. Rev. 2021 50 6950
-
Joan Chen Hsu,John A. Anderson J. Chem. Soc. D 1970 1318
-
Christiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496
-
Haichao Liu,Yanxing Jia Nat. Prod. Rep. 2017 34 411
-
Klodian Xhanari,Matja? Fin?gar,Ma?a Knez Hrn?i?,Uro? Maver,?eljko Knez,Bujar Seiti RSC Adv. 2017 7 27299
-
8. Biosynthesis of the ergot alkaloidsDorota Jakubczyk,Johnathan Z. Cheng,Sarah E. O'Connor Nat. Prod. Rep. 2014 31 1328
-
Jing-Jing Chen,Meng-Yao Han,Ting Gong,Jin-Ling Yang,Ping Zhu RSC Adv. 2017 7 27384
-
Pravin Kumar,Prajyot Jayadev Nagtilak,Manmohan Kapur New J. Chem. 2021 45 13692
Elymoclavinに関する追加情報
Recent Advances in the Study of Elymoclavin (548-43-6): A Comprehensive Research Brief
Elymoclavin (CAS: 548-43-6) is a naturally occurring ergot alkaloid that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its biosynthesis pathways, pharmacological activities, and potential as a lead compound for drug development. This research brief aims to provide an up-to-date overview of the latest findings related to Elymoclavin, with a particular emphasis on its molecular mechanisms and clinical relevance.
One of the most notable advancements in the study of Elymoclavin is the identification of its biosynthetic pathway in clavicipitaceous fungi. Researchers have employed advanced genomic and metabolomic techniques to map the enzymatic steps involved in its production. These findings have not only deepened our understanding of ergot alkaloid biosynthesis but also opened new avenues for the engineered production of Elymoclavin and its derivatives. Such engineered systems could potentially enhance yield and purity, addressing some of the challenges associated with natural extraction methods.
Pharmacologically, Elymoclavin has demonstrated a range of bioactivities, including dopaminergic, serotonergic, and adrenergic receptor modulation. Recent in vitro and in vivo studies have highlighted its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and migraine. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Elymoclavin derivatives exhibited high selectivity for dopamine D2 receptors, suggesting their potential use in developing novel antipsychotic medications. These findings are particularly promising given the need for more effective and safer treatments for psychiatric conditions.
In addition to its neurological applications, Elymoclavin has shown promise in oncology research. A recent preclinical study investigated its anti-proliferative effects on certain cancer cell lines, revealing that it can induce apoptosis through the inhibition of key signaling pathways. While these results are preliminary, they underscore the compound's versatility and warrant further investigation into its potential as an anticancer agent. Researchers are particularly interested in exploring its synergistic effects with existing chemotherapeutic drugs to enhance efficacy and reduce side effects.
Despite these promising developments, challenges remain in the clinical translation of Elymoclavin-based therapies. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent efforts have focused on structural modifications of Elymoclavin to improve its drug-like properties while retaining its biological activity. For example, a 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel Elymoclavin analogs with enhanced metabolic stability and reduced off-target effects.
In conclusion, Elymoclavin (548-43-6) represents a fascinating area of research in chemical biology and pharmaceutical science. The latest studies have expanded our understanding of its biosynthesis, pharmacological activities, and therapeutic potential across multiple disease areas. As research continues to unravel the complexities of this compound, it is poised to make significant contributions to drug discovery and development. Future directions may include the exploration of its immunomodulatory effects and the development of targeted delivery systems to maximize therapeutic efficacy while minimizing adverse effects.
548-43-6 (Elymoclavin) 関連製品
- 548-42-5(Agroclavine)
- 28733-43-9(5-bromopyridine-3-carboxamide)
- 726144-38-3(N-Ethyl-4-isothiocyanatobenzenesulfonamide)
- 1805194-81-3(Ethyl 3-(difluoromethyl)-2-fluoro-6-(trifluoromethyl)pyridine-4-carboxylate)
- 946302-27-8((2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)
- 1428348-74-6(3-phenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)propanamide)
- 89084-60-6(3-Descarboxy Imazethapyr)
- 2150319-05-2(2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol)
- 1239780-40-5(Methyl 5-ethoxybenzofuran-2-carboxylate)
- 892783-99-2(7-(azepan-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)




